molecular formula C21H19FN6O2 B2712449 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide CAS No. 1251609-13-8

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide

Cat. No. B2712449
CAS RN: 1251609-13-8
M. Wt: 406.421
InChI Key: KHCAZGSQKRFLTE-UHFFFAOYSA-N
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Description

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide is a useful research compound. Its molecular formula is C21H19FN6O2 and its molecular weight is 406.421. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Properties:

Enzyme Inhibition:

Organic Synthesis and Chemical Reactions

Boric acid derivatives contribute to various synthetic pathways:

1,2,4-Triazole-Containing Scaffolds: [1,2,4]Triazolo[4,3-a]quinoxaline Derivatives:

Physicochemical Properties

Let’s delve into some physicochemical aspects:

Molecular Structure: Molecular Electrostatic Potential and Frontier Molecular Orbitals:

Mechanism of Action

Target of Action

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide, also known as 2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide, primarily targets specific enzymes involved in cellular signaling pathways. These enzymes, often kinases, play crucial roles in regulating cell growth, proliferation, and survival. By inhibiting these enzymes, the compound can modulate various cellular processes, potentially leading to therapeutic effects in conditions such as cancer .

Mode of Action

The interaction of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide with its target enzymes involves binding to the active site of the enzyme, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream substrates, which is a critical step in the signaling cascade. As a result, the compound can effectively disrupt aberrant signaling pathways that are often upregulated in diseases like cancer .

Biochemical Pathways

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide affects several biochemical pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways are crucial for cell survival, proliferation, and differentiation. By inhibiting key enzymes within these pathways, the compound can induce apoptosis and inhibit cell growth, making it a potential candidate for cancer therapy .

Pharmacokinetics

The pharmacokinetics of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide involve its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, and is excreted via the renal and biliary routes. These pharmacokinetic properties influence its bioavailability and therapeutic efficacy .

Result of Action

The molecular and cellular effects of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide include the induction of apoptosis, inhibition of cell proliferation, and disruption of cellular signaling. These effects result from the compound’s ability to inhibit key enzymes in critical signaling pathways, leading to the suppression of tumor growth and potential therapeutic benefits in cancer treatment .

Action Environment

The efficacy and stability of 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds. For instance, acidic or basic conditions can affect the compound’s stability, while high temperatures may lead to its degradation. Additionally, interactions with other drugs or biomolecules can alter its bioavailability and efficacy .

properties

IUPAC Name

2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6O2/c1-13-8-9-16(11-17(13)22)25-20-23-14(2)10-18-26-27(21(30)28(18)20)12-19(29)24-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,23,25)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHCAZGSQKRFLTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=CC=CC=C4)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}-N-phenylacetamide

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